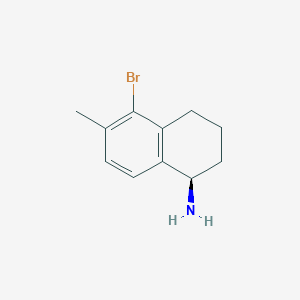

(R)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

(1R)-5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14BrN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |

InChI Key |

YSCDXGLYCTXWSP-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)[C@@H](CCC2)N)Br |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCC2)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:

Chiral Resolution: The separation of the ®-enantiomer from the racemic mixture can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of ®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).

Major Products

Oxidation: Formation of 5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one.

Reduction: Formation of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Substitution: Formation of 5-substituted-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H14BrN

- Molecular Weight : 240.14 g/mol

- CAS Number : 1337141-65-7

The compound features a bromine atom at the 5-position and a methyl group at the 6-position of the tetrahydronaphthalene ring system. This stereochemical configuration is crucial for its biological activity and reactivity in synthetic pathways .

Synthetic Organic Chemistry

(R)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is synthesized through multi-step organic reactions. Common methods include:

- Bromination : Introduction of bromine at the 5-position.

- Methylation : Addition of a methyl group at the 6-position.

- Reduction Reactions : Transformations involving reduction steps to achieve desired functional groups.

These synthetic routes highlight the compound's versatility and complexity in organic synthesis .

Potential Biological Activities

Recent studies suggest that this compound may exhibit various biological activities due to its structural characteristics:

- Neuroprotective Effects : The compound may influence pathways involved in neuronal survival and growth, potentially offering therapeutic benefits in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ®-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Biological Activity

(R)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound belonging to the class of substituted tetrahydronaphthalenes. Its unique structure, featuring a bromine atom at the 5-position and a methyl group at the 6-position, suggests potential biological activity that warrants further investigation. This article explores its synthesis, biological properties, and implications for pharmacological applications.

- Molecular Formula : CHBrN

- Molecular Weight : Approximately 240.14 g/mol

- Structure : The compound's structural configuration contributes to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Bromination : Introduction of the bromine atom at the 5-position.

- Methylation : Addition of the methyl group at the 6-position.

- Cyclization : Formation of the tetrahydronaphthalene framework.

These synthetic pathways highlight the complexity involved in producing this compound while maintaining its stereochemistry.

Research indicates that this compound may exhibit several biological activities:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

- Neuroprotective Effects : The compound's structure hints at potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound:

- Anticancer Activity : Similar tetrahydronaphthalene derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds with analogous structures exhibited IC values in low micromolar ranges against various cancer cell lines .

- Neuropharmacological Studies : Research into related compounds indicates potential interactions with serotonin receptors, which could influence mood and cognitive functions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| (S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amines | 1259668-49-9 | Enantiomer with potential different biological activity | Varies based on stereochemistry |

| 5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amines | 12896817 | Fluorine substitution increases reactivity | Enhanced binding affinity in certain assays |

The differences in biological activity among these compounds can be attributed to their structural variations and stereochemistry.

Future Directions

Further research is necessary to elucidate the specific biological effects and mechanisms of action for this compound. Potential areas for exploration include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating how this compound interacts with specific biological targets at the molecular level.

- Clinical Trials : If preliminary results are promising, advancing to clinical trials to evaluate safety and effectiveness in humans.

Q & A

Q. What are the recommended methods for synthesizing (R)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with high enantiomeric excess?

Methodological Answer: Enantioselective synthesis can be achieved via chiral auxiliary-mediated approaches. For example, tert-butanesulfinyl imines (e.g., (SS)-4g or (RS)-4e) are reacted with organometallic reagents under optimized conditions (e.g., Grignard addition at −78°C). Purification via column chromatography (hexane/EtOAc, 2:1) and chiral resolution using (D)-mandelic acid or similar resolving agents can yield enantiomerically pure products (>75% yield, [α]D values up to +93.5) .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer: Use a combination of:

- Optical rotation : Measure [α]D values in CH2Cl2 or CHCl3 and compare to literature data (e.g., [α]D20 = –93.5 for (RS)-6e) .

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis of diastereomeric salts (e.g., mandelate derivatives) .

Q. What storage conditions are optimal for preserving the stability of this compound hydrochloride?

Methodological Answer: Store under inert gas (nitrogen or argon) at room temperature (RT) to prevent oxidation or hydrolysis. Hydrochloride salts (e.g., CAS 1810069-91-0) are hygroscopic and should be desiccated with silica gel .

Advanced Research Questions

Q. How can DFT calculations be applied to predict the enantioselectivity of synthesis routes for this compound?

Methodological Answer: Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model transition states during key steps like imine addition. For example, calculate energy differences between diastereomeric pathways to rationalize selectivity (e.g., ΔΔG‡ values correlating with observed ee%). Compare computed [α]D values with experimental data to validate models .

Q. What strategies resolve contradictions between observed and predicted stereochemical outcomes in its synthesis?

Methodological Answer: If experimental ee% deviates from DFT predictions:

- Re-evaluate reaction conditions : Trace moisture or temperature fluctuations may alter transition-state populations.

- Explore alternative chiral auxiliaries : Switch from tert-butanesulfinyl groups to benzyloxycarbonyl (Cbz) or other auxiliaries to modulate steric effects .

- Diastereomeric salt crystallization : Use resolving agents like (R)-mandelic acid to enrich the desired enantiomer from racemic mixtures .

Q. What in vitro models are suitable for preliminary assessment of its antineoplastic activity?

Methodological Answer:

- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols.

- Enzyme inhibition studies : Evaluate interactions with cytochrome P450 isoforms or kinases implicated in tumor growth.

- Mechanistic profiling : Use fluorescence polarization or SPR to assess binding to DNA or protein targets (e.g., topoisomerases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.